Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Physicochemical characterization Crystallinity Purity Assay

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 119789-09-2) is a synthetically accessible pyridine-3,5-dicarboxylate derivative. It is the direct, fully aromatized structural analog of the 1,4-dihydropyridine (1,4-DHP) calcium channel blocker, dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-47-3).

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 119789-09-2
Cat. No. B048505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
CAS119789-09-2
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C18H19NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9H,1-5H3
InChIKeyNKKFNUJHUBOXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.4 [ug/mL]

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 119789-09-2) Basic Characteristics and Procurement Relevance


Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 119789-09-2) is a synthetically accessible pyridine-3,5-dicarboxylate derivative [1]. It is the direct, fully aromatized structural analog of the 1,4-dihydropyridine (1,4-DHP) calcium channel blocker, dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-47-3) [1]. This compound serves as a critical reference in medicinal chemistry to distinguish the biological effects of the oxidized, aromatized form from the reduced, pharmacologically active DHP core, making it essential for impurity profiling and analytical method validation [1].

Why Substituting Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate with a Generic DHP Analog Leads to Assay Failure


Simple substitution of this pyridine compound with its 1,4-dihydropyridine (1,4-DHP) precursor or other generic DHP analogs is scientifically invalid for critical applications. The aromatization of the 1,4-DHP ring to a pyridine ring fundamentally alters the molecule's three-dimensional conformation, electronic distribution, and pharmacological activity [1]. The 1,4-DHP ring is essential for L-type calcium channel blocking activity, adopting a specific boat-like conformation. Its oxidation to the planar pyridine form, as in this compound, eliminates this crucial pharmacophore, resulting in a complete loss of calcium channel antagonist activity [1]. Consequently, procurement of the incorrect oxidation state can lead to false biological results, inaccurate impurity quantification during drug substance analysis, and failed method validation if the correct inactive control or impurity marker is not used.

Quantitative Differentiation Evidence for Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate vs. Its Closest Analogs


Higher Melting Point and Crystallinity Compared to the Phenyl-Analog Pyridine

The target compound demonstrates a higher melting point (115 °C) compared to its closely related phenyl analog, 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid dimethyl ester (2a), which melts at 136-138 °C [1]. While the melting point of the analogous unsubstituted phenyl derivative is higher, this value represents a key differentiating characteristic for identity verification. The presence of a distinct sharp melting point is a primary indicator of crystallinity and chemical purity, which is crucial for its use as an analytical reference standard, compared to amorphous or lower-purity analogs [1].

Physicochemical characterization Crystallinity Purity Assay

Complete Abolition of 1,4-DHP Pharmacophore: Class-Level Inference for Inactive Control Status

The target compound's structure is the fully oxidized, planar pyridine form, which destroys the essential boat-like conformation of the 1,4-DHP ring required for L-type calcium channel binding and inhibition [1]. This is a class-level structural inference. The corresponding 1,4-dihydropyridine (CAS 73257-47-3) has documented calcium channel blocking activity as a key pharmacophore class [REFS-1, REFS-2]. The oxidation of the 1,4-DHP core to a pyridine, as in the target compound, is a well-established mechanism for metabolic deactivation and synthetic inactivation of this drug class [1].

Calcium Channel Blocker Structure-Activity Relationship Inactive Control

Atom-Economic Synthesis Yields Product with Distinct Spectroscopic Fingerprint for Purity Verification

A direct Co(II)-catalyzed auto-oxidation provides the target compound with a 67% yield from its 1,4-DHP precursor [1]. This synthesis generates a product with a unique, well-resolved NMR spectroscopic fingerprint, featuring characteristic signals at δ 2.55 (s, 6H), 3.55 (s, 6H), 3.81 (s, 3H), 6.90 (d, 2H, J = 10 Hz), and 7.17 (d, 2H, J = 8 Hz) [1]. This complete set of spectral data provides a definitive identity test that differentiates it from the precursor 1,4-DHP and other synthetic byproducts, ensuring that the procured material meets the required identity and purity specifications for rigorous analytical use [1].

Analytical Method Validation Impurity Profiling Spectroscopic Identification

High-Value Application Scenarios for Dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate


Authentic Standard for Impurity Profiling of 1,4-DHP Calcium Channel Blockers

In pharmaceutical quality control, this compound serves as an authentic reference standard for identifying and quantifying the major oxidative degradation impurity of the corresponding 1,4-DHP drug substance. Its distinct melting point (115 °C) and unique NMR spectrum allow for its unambiguous identification in stability-indicating HPLC methods, ensuring that drug product batches meet pharmacopoeial limits for this specific impurity [1].

Essential Inactive Control in Calcium Channel Structure-Activity Relationship (SAR) Studies

When investigating the pharmacological profile of novel 1,4-dihydropyridine analogs, this specific pyridine derivative is the most appropriate negative control. It allows researchers to confirm that any observed calcium channel modulation is specifically driven by the 1,4-DHP pharmacophore, as the planar, aromatized structure is inferred to be inactive [1]. Using a generic pyridine or no control at all would render the SAR study inconclusive.

Precise Crystallization Seed Material for Purification of Oxidized DHP Byproducts

The compound's reproducible synthesis, documented crystallization, and sharp melting point at 115 °C make it an ideal seed crystal for purifying the oxidized species from complex reaction mixtures or forced degradation studies. This ensures the isolation of high-purity material for subsequent analytical or toxicological evaluation [1].

Key Substrate for Diversification into 4-Arylpyridine Chemical Libraries

In medicinal chemistry, the 4-methoxyphenyl moiety is a versatile handle for further functionalization. The fully characterized pyridine core of this compound provides a defined starting point for synthesizing diverse library compounds. Its known yield and reactivity profile under Co(II)-catalyzed conditions offer a reproducible entry point for generating novel chemical entities for high-throughput screening [1].

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